N-Ethyl-N-(1H-indol-4-ylmethyl)prop-2-enamide
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Overview
Description
N-Ethyl-N-(1H-indol-4-ylmethyl)prop-2-enamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(1H-indol-4-ylmethyl)prop-2-enamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Alkylation: The indole ring is then alkylated with ethyl bromide to introduce the ethyl group at the nitrogen atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(1H-indol-4-ylmethyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-Ethyl-N-(1H-indol-4-ylmethyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: Employed in studies investigating the biological activity of indole derivatives, including their interactions with various biological targets.
Chemical Biology: Utilized in the development of chemical probes for studying cellular processes and signaling pathways.
Industrial Applications: Applied in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(1H-indol-4-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets in the body. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(1H-indol-4-ylmethyl)prop-2-enamide
- N-Propyl-N-(1H-indol-4-ylmethyl)prop-2-enamide
- N-Ethyl-N-(1H-indol-3-ylmethyl)prop-2-enamide
Uniqueness
N-Ethyl-N-(1H-indol-4-ylmethyl)prop-2-enamide is unique due to its specific substitution pattern on the indole ring and the presence of the prop-2-enamide moiety. This structural arrangement imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-ethyl-N-(1H-indol-4-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-3-14(17)16(4-2)10-11-6-5-7-13-12(11)8-9-15-13/h3,5-9,15H,1,4,10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNFNNQOUYYKRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C2C=CNC2=CC=C1)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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